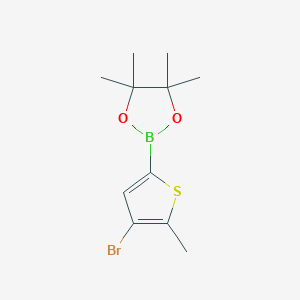
2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“(4-Bromo-5-methylthiophen-2-yl)boronic acid” is a chemical compound with the CAS Number 154566-69-5 . It is used in various chemical reactions and syntheses .
Molecular Structure Analysis
The molecular weight of “(4-Bromo-5-methylthiophen-2-yl)boronic acid” is 220.88 . The InChI Code is 1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 220.88 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Polymer Synthesis
Palladium complexes of bulky, electron-rich phosphane ligands were used as catalysts in the Suzuki synthesis of highly head-to-tail regioregular polyalkylthiophenes from a monomer derived from 2-(5-bromo-4-n-alkyl-thiophen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. This process is significant for polymer synthesis, especially for polyalkylthiophenes, which are relevant in electronic applications (Liversedge et al., 2006).
Synthesis of Stilbenes
A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, showcasing the flexibility of this compound in forming stilbene derivatives. These derivatives have potential applications in the synthesis of conjugated polyene materials, which are relevant for technologies like Liquid Crystal Displays (LCDs) and may have therapeutic applications for Neurodegenerative diseases (Das et al., 2015).
Nanoparticle Formation
The compound has been utilized in the formation of nanoparticles, particularly in the context of enhancing brightness and emission tuning. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential for applications in fluorescence and imaging technologies (Fischer et al., 2013).
Crystal Structure and Vibrational Properties
Research has been conducted on the synthesis, crystal structure, and vibrational properties of compounds incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Such studies are fundamental to understanding the physical and chemical characteristics of these compounds, which is essential for their practical application in various fields (Wu et al., 2021).
Lipogenic Inhibitor Development
The compound has been used in the design and synthesis of boron-containing stilbene derivatives, which have shown inhibitory effects on lipogenesis in mammalian hepatocytes. This implies potential pharmaceutical applications, particularly in the development of lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO2S/c1-7-8(13)6-9(16-7)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDNDGAFKWMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

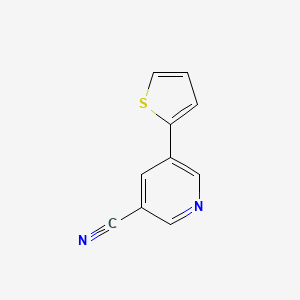

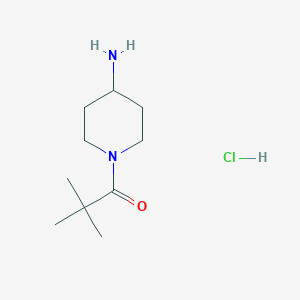
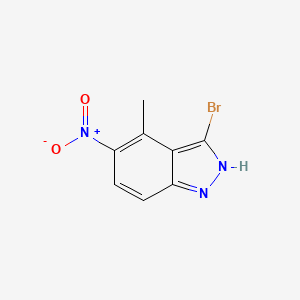

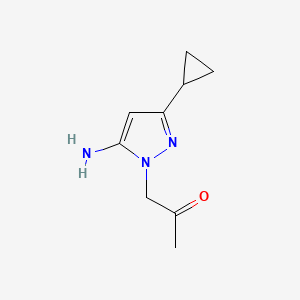
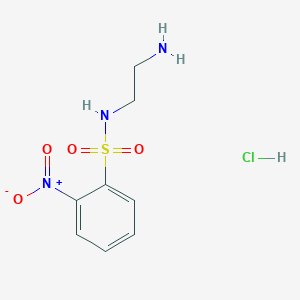


![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)